3-Methyl-3-penten-1-ol

Fragrance Chemistry Olfactory Evaluation Flavor and Fragrance

3-Methyl-3-penten-1-ol (CAS 1708-99-2) is a C6 primary homoallylic alcohol with the molecular formula C6H12O and a molecular weight of 100.16 g/mol. It is a colorless liquid at ambient temperature, characterized by a powerful, fruity-green, leafy odor profile with distinct Geranium-green tonalities.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 1708-99-2
Cat. No. B155299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-penten-1-ol
CAS1708-99-2
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC=C(C)CCO
InChIInChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,7H,4-5H2,1-2H3
InChIKeySZPKMIRLEAFMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-penten-1-ol (CAS 1708-99-2) – Chemical Identity and Baseline Procurement Profile


3-Methyl-3-penten-1-ol (CAS 1708-99-2) is a C6 primary homoallylic alcohol with the molecular formula C6H12O and a molecular weight of 100.16 g/mol . It is a colorless liquid at ambient temperature, characterized by a powerful, fruity-green, leafy odor profile with distinct Geranium-green tonalities . This compound functions primarily as a specialty fragrance ingredient and as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals .

1 Specialty fragrance development: geranium-leaf accord design
2 API intermediate requiring primary homoallylic alcohol scaffold
3 Fruity-green ester synthesis for flavor and fragrance research

3-Methyl-3-penten-1-ol Procurement: Why Generic 'Green Note' Substitutes Fail in Olfactory and Synthetic Applications


Substitution among C6 unsaturated alcohols is not trivial; their structural isomers exhibit profound differences in olfactory character and synthetic reactivity. While compounds like cis-3-hexen-1-ol (leaf alcohol) deliver a sharp, fresh-cut grass green note, 3-methyl-3-penten-1-ol provides a more complex earthy-green, geranium-leaf profile that cannot be replicated by simple isomer substitution . Furthermore, its unique homoallylic structure dictates distinct reaction pathways and regioselectivity in synthetic transformations compared to its allylic isomers or saturated analogs [1]. Procuring a generic 'green alcohol' without verifying the specific isomeric identity (3-methyl-3-penten-1-ol vs. 3-methyl-1-penten-3-ol or 3-methyl-1-pentanol) therefore leads to predictable failures in both sensory performance and chemical yield.

Odor profile shifts from earthy-green geranium leaf to fresh-cut grass when cis-3-hexen-1-ol is used instead; accord authenticity may be lost.

Reactivity mismatch: tertiary allylic isomer (3-methyl-1-penten-3-ol) hinders nucleophilic substitution and may lower storage stability.

Saturated analog (3-methyl-1-pentanol) lacks alkene functionality needed for epoxidation, hydroboration, or cross-coupling in intermediate synthesis.

3-Methyl-3-penten-1-ol Technical Differentiation: Quantitative Evidence for Sourcing Decisions


3-Methyl-3-penten-1-ol Odor Profile vs. cis-3-Hexen-1-ol: Direct Comparative Olfactory Data

In perfume composition evaluation, 3-methyl-3-penten-1-ol is described as having a 'powerful, fruity-green, leafy, Geranium-green type odor' . Direct comparison with the industry-standard 'green note' compound, cis-3-hexen-1-ol (leaf alcohol), reveals a critical distinction: 3-methyl-3-penten-1-ol fails to deliver the same 'natural tonalities' as 2-hexenol or 3-hexenol, providing instead a more 'earthy-green' character . This positions it not as a direct replacement for leaf alcohol, but as a distinct ingredient for creating a specific, complex geranium-leaf accord where a simple grassy note is insufficient.

Odor profile comparison
Head-to-head
Earthy-green, geranium-leaf character vs. fresh-cut grass (cis-3-hexen-1-ol); reported to lack natural tonalities of 2-hexenol/3-hexenol
Supports differentiation for complex floral accords
Sensory evaluation context; suitability must be assessed per formula
Fragrance Chemistry Olfactory Evaluation Flavor and Fragrance

3-Methyl-3-penten-1-ol (Homoallylic) vs. 3-Methyl-1-penten-3-ol (Allylic): Differentiation in Synthetic Utility and Stability

3-Methyl-3-penten-1-ol is a primary homoallylic alcohol, while its isomer 3-methyl-1-penten-3-ol is a tertiary allylic alcohol . This fundamental structural difference dictates their synthetic utility. The primary alcohol group of 3-methyl-3-penten-1-ol is more readily functionalized via nucleophilic substitution or oxidation to an aldehyde compared to the sterically hindered tertiary alcohol of 3-methyl-1-penten-3-ol. Furthermore, primary alcohols generally exhibit superior oxidative stability over tertiary alcohols under standard laboratory storage conditions, reducing the risk of peroxide formation and decomposition, which is a critical procurement consideration for long-term research use.

Isomer reactivity & stability
Class-level inference
Primary homoallylic alcohol allows predictable SN2/oxidation; tertiary allylic isomer is sterically hindered and may form peroxides more readily
Procurement should verify primary alcohol identity to avoid synthetic setbacks
Stability data specific to this compound should be reviewed upon receipt
Organic Synthesis Building Block Chemical Stability

3-Methyl-3-penten-1-ol (Unsaturated) vs. 3-Methyl-1-pentanol (Saturated): Divergent Application in Odor and Synthesis

The saturated analog 3-methyl-1-pentanol is also a fragrance ingredient with an 'earthy green odor' used in shampoos, cosmetics, and household cleaners . However, the presence of the double bond in 3-methyl-3-penten-1-ol imparts a distinct 'fruity-green' character and enables a different set of chemical reactions, such as epoxidation or hydroboration, which are impossible with the saturated counterpart. The unsaturated bond is a key functional handle for building molecular complexity in pharmaceutical intermediate synthesis, a utility not shared by its saturated analog .

Unsaturated vs. saturated analog
Cross-study comparable
3-Methyl-3-penten-1-ol brings fruity-green nuance and an alkene for epoxidation/hydroboration; saturated 3-methyl-1-pentanol provides only earthy green and no olefin chemistry
Double bond enables synthetic diversification not possible with the saturated form
Olfactory difference may be subtle; confirm suitability in target formulation
Fragrance Flavor Synthetic Intermediate

3-Methyl-3-penten-1-ol Application Scenarios: Where This Compound Provides Measurable Advantage


High-Fidelity Geranium and Complex Floral Fragrance Formulation

Perfumers seeking to create an authentic geranium-leaf or complex earthy-green floral accord should specifically source 3-methyl-3-penten-1-ol. Its distinctive 'earthy-green, Geranium-green' profile, which is documented to lack the 'natural tonalities' of simpler green notes like cis-3-hexen-1-ol , provides a unique texture that cannot be achieved by substituting with leaf alcohol. This compound is a critical tool for fine fragrance creation where a generic 'green' note is insufficient.

Synthesis of Pharmaceutical Intermediates Requiring a Primary Homoallylic Alcohol Scaffold

In medicinal chemistry, 3-methyl-3-penten-1-ol serves as a key building block for synthesizing active pharmaceutical ingredients (APIs) . Researchers should procure this specific isomer to exploit the reactivity of its primary alcohol for selective functionalization and the presence of the homoallylic double bond for further elaboration, such as in cross-coupling or cyclization reactions . Substituting with a tertiary or saturated analog would preclude these essential synthetic pathways.

Creation of Fruity-Green Flavor and Fragrance Esters

The compound is a direct precursor to various esters, such as 3-methyl-3-penten-1-yl propanoate, known for its 'pleasant fruity odor' . For flavorists and fragrance chemists aiming to synthesize novel fruity esters, procuring the high-purity primary alcohol 3-methyl-3-penten-1-ol is essential. Its homoallylic structure imparts a different olfactory character to its esters compared to those derived from allylic or saturated alcohols, enabling the creation of unique flavor profiles for food and consumer goods applications.

Application
Selection Property
Validation Focus
Complex floral/geranium accord design
Earthy-green geranium-leaf olfactory profile
Sensory evaluation in target fragrance formulation
API intermediate synthesis
Primary homoallylic alcohol reactivity
Functionalization selectivity and yield assessment
Fruity-green ester synthesis (flavor/fragrance)
Homoallylic alcohol scaffold for ester formation
Ester olfactory profile and stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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